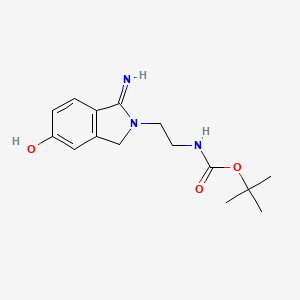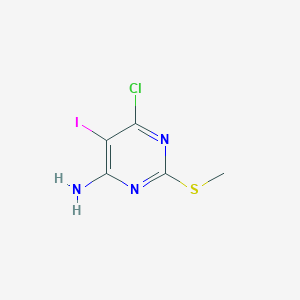
4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 6-chloro-2-(methylthio)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 6-Chloro-2-(methylthio)pyrimidin-4-amine
Uniqueness
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C5H5ClIN3S |
|---|---|
Peso molecular |
301.54 g/mol |
Nombre IUPAC |
6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5ClIN3S/c1-11-5-9-3(6)2(7)4(8)10-5/h1H3,(H2,8,9,10) |
Clave InChI |
QEGUVFRMAIHKIK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)Cl)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



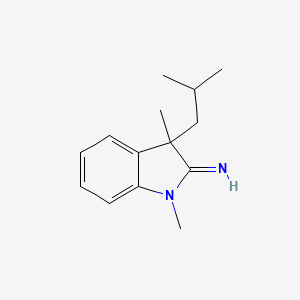
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
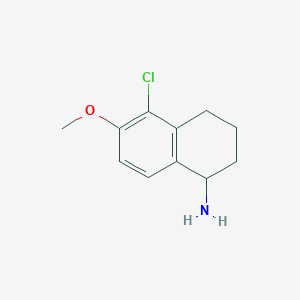


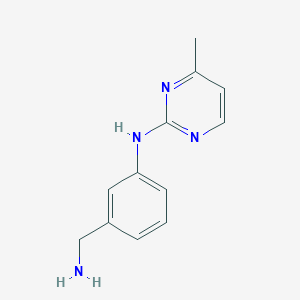

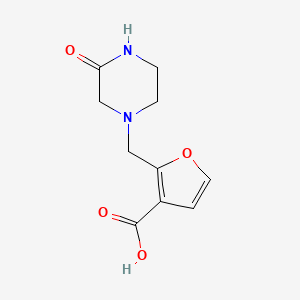
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)

